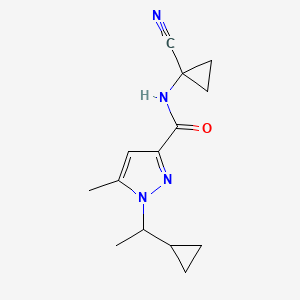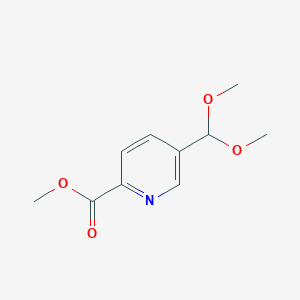
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes.
Wirkmechanismus
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide exerts its effects by binding selectively to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and cardiac contractility. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of A1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide and the A1 adenosine receptor. One promising area of research is the development of new compounds that can selectively target the A1 receptor with even greater specificity and potency. Another area of interest is the study of the role of the A1 receptor in various disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, there is a growing interest in the use of A1 receptor agonists as potential therapeutics for a variety of conditions, including pain, inflammation, and sleep disorders.
Synthesemethoden
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylethylamine with 1-cyanocyclopropane carboxylic acid, followed by the addition of 5-methylpyrazole-3-carboxamide. The synthesis of N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been used extensively in scientific research to study the role of the A1 adenosine receptor in various physiological processes. This compound has been shown to have a wide range of applications, including the study of cardiovascular function, neuroprotection, and the regulation of sleep and wakefulness.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-7-12(13(19)16-14(8-15)5-6-14)17-18(9)10(2)11-3-4-11/h7,10-11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWMEAKDYULAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2539401.png)


![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)
![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)


![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)